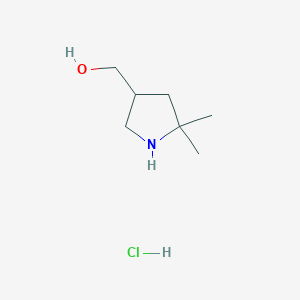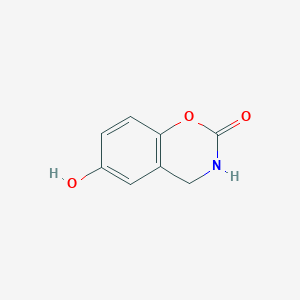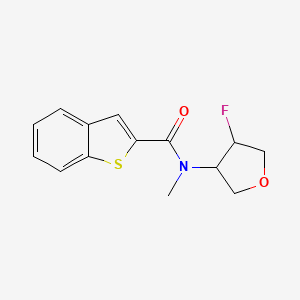![molecular formula C24H20ClN3O2S2 B3018730 7-acetyl-2-((3-chlorobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 887224-42-2](/img/structure/B3018730.png)
7-acetyl-2-((3-chlorobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one
カタログ番号 B3018730
CAS番号:
887224-42-2
分子量: 482.01
InChIキー: JRXFYMACYXTDGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of thieno[2,3-d]pyrimidine, which is a heterocyclic compound consisting of a pyrimidine ring fused with a thiophene ring . The compound also contains an acetyl group (COCH3), a phenyl group (C6H5), and a thioether group (R-S-R’) where one R is a benzyl group and the other R is part of the pyrimidine ring .
Molecular Structure Analysis
The compound contains a thieno[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring . The compound also contains an acetyl group, a phenyl group, and a thioether group attached to the core structure .科学的研究の応用
Synthesis and Characterization
- The synthesis of thienopyrimidine derivatives, including compounds similar to the specified chemical structure, involves various chemical reactions yielding high-purity products. These compounds are characterized using spectroscopic techniques like NMR, FT-IR, and elemental analyses to confirm their structures. Such compounds have been synthesized to explore their cytotoxic activities against cancerous cell lines and to understand their quantum chemical properties through DFT calculations (Kökbudak et al., 2020).
Biological Activities
- Thienopyrimidines exhibit significant antibacterial and antifungal activities. Studies have synthesized various substituted tricyclic compounds, including thienopyrimidines, to evaluate their antimicrobial efficacy against a range of bacterial and fungal strains. Many of these synthesized compounds showed promising anti-bacterial and anti-fungal properties, indicating their potential as bioactive molecules in developing new antimicrobial agents (Mittal et al., 2011).
Anticancer Properties
- Research has been conducted on the synthesis of thienopyrimidine derivatives and their evaluation against cancer cell lines. The cytotoxic activities of these compounds were tested, revealing their potential against human liver cancer (HepG2) and breast cancer (MDA-MB-231) cells. Such studies are crucial for developing new therapeutic agents with improved efficacy in cancer treatment (Chen et al., 2019).
Quantum Chemical Calculations
- Detailed quantum chemical calculations have been carried out for these compounds to understand their electronic properties, such as HOMO-LUMO energy gaps, ionization potential, and electronegativity. These properties are essential for predicting the reactivity and stability of the molecules, which is crucial for designing compounds with desired biological activities (Kökbudak et al., 2020).
Antimicrobial and Anti-inflammatory Agents
- Thienopyrimidine derivatives have been prepared and tested as antimicrobial and anti-inflammatory agents. Their remarkable activity against fungi, bacteria, and inflammation highlights the therapeutic potential of these compounds in treating various infectious and inflammatory conditions (Tolba et al., 2018).
将来の方向性
特性
IUPAC Name |
11-acetyl-5-[(3-chlorophenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2S2/c1-15(29)27-11-10-19-20(13-27)32-22-21(19)23(30)28(18-8-3-2-4-9-18)24(26-22)31-14-16-6-5-7-17(25)12-16/h2-9,12H,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXFYMACYXTDGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride
1823941-73-6
3-Propan-2-ylcyclobutan-1-amine;hydrochloride
2305252-30-4








![N-(3,4-dimethoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3018658.png)
![2-Propen-1-one, 3-[5-(3-nitrophenyl)-2-furanyl]-1-phenyl-](/img/structure/B3018659.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3018660.png)



![5,6-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3018669.png)